2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC18325681
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7NO4 |
|---|---|
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 2-(furan-2-yl)-5-methyl-1,3-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H7NO4/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | DIQXXEMZNWFONG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=CO2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 2-position with a furan ring (a five-membered oxygen-containing aromatic ring) and at the 5-position with a methyl group. The 4-position is occupied by a carboxylic acid group, which confers acidity and hydrogen-bonding capacity . The SMILES notation, CC1=C(N=C(O1)C2=CC=CO2)C(=O)O, succinctly captures this arrangement .
Physicochemical Properties
The compound’s solubility profile is inferred from analogous isoxazole-carboxylic acids, which exhibit limited solubility in water but dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 2-(2-Furyl)-5-methyloxazole-4-carboxylic acid is documented, a patent describing the preparation of 5-methylisoxazole-4-carboxylic acid derivatives offers a plausible pathway . The general approach involves:
-
Condensation of Ethylacetoacetate: Reaction with triethylorthoformate and acetic anhydride at 75–150°C to form ethyl ethoxymethyleneacetoacetic ester .
-
Cyclization with Hydroxylamine: Treatment with hydroxylamine sulfate in the presence of sodium acetate at −20°C to 10°C yields ethyl-5-methylisoxazole-4-carboxylate .
-
Acid Hydrolysis: Conversion of the ester to the free carboxylic acid using strong acids like HCl or H₂SO₄ .
-
Functionalization: Introduction of the furan moiety via cross-coupling reactions, though this step requires further optimization for the target compound .
Process Optimization
Key parameters influencing yield and purity include:
-
Temperature Control: Maintaining subambient temperatures (−10°C to 0°C) during cyclization minimizes side reactions .
-
Catalyst Selection: Sodium acetate facilitates the cyclization step, while thionyl chloride efficiently converts the acid to acyl chlorides for subsequent derivatization .
-
Solvent Choice: Toluene or chlorinated solvents are preferred for their inertness and ability to dissolve intermediate species .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s carboxylic acid group enables its use as a building block for amides, esters, and metal-organic frameworks. For example, coupling with amines via acyl chloride intermediates could yield bioactive analogs, as demonstrated in the synthesis of Leflunomide (an antirheumatic drug) .
Biological Activity
Although direct studies on 2-(2-Furyl)-5-methyloxazole-4-carboxylic acid are lacking, structurally related isoxazole derivatives exhibit:
-
Antimicrobial Effects: Pyrolidine-isoxazole hybrids show activity against Gram-positive bacteria and fungi .
-
Anticancer Potential: Isoxazole-carboxylic acids inhibit kinase pathways involved in tumor proliferation .
Table 2: Comparative Bioactivity of Isoxazole Derivatives
| Compound | Activity | Reference |
|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid | Pharmaceutical impurity (PAI) | |
| L-741,742 hydrochloride | Dopamine D4 receptor antagonist | |
| Leflunomide | DHODH inhibitor (antirheumatic) |
Future Directions
Research Opportunities
-
Synthetic Methodology: Developing one-pot syntheses or catalytic asymmetric routes could enhance efficiency.
-
Biological Screening: Testing against antimicrobial and anticancer targets may reveal novel therapeutic applications.
Industrial Relevance
The compound’s structural features position it as a candidate for drug discovery programs focused on kinase inhibitors or anti-infective agents. Collaboration between academic and industrial laboratories could accelerate its development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume